molecular formula C23H27N3O4 B2498686 N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1795190-90-7

N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2498686
CAS RN: 1795190-90-7
M. Wt: 409.486
InChI Key: QYKVGRBIRLAPRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex oxalamide compounds, similar to the one , often involves catalytic hydrogenation and ozonation steps. For example, in the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, ozonation of N-Boc-protected precursors followed by catalytic hydrogenation was used to form intermediate compounds (Kuznecovs et al., 2020). Such processes could be applicable in the synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, highlighting the complexity and specificity required in its formation.

Molecular Structure Analysis

The molecular structure of N,N'-bis(substituted)oxamide compounds demonstrates significant intramolecular interactions, as seen in a study by Wang et al. (2016), where the crystal structure revealed a three-dimensional supramolecular structure formed through hydrogen bonds (Wang et al., 2016). This analysis suggests that the molecule may also exhibit a complex arrangement of atoms and bonds contributing to its stability and reactivity.

Chemical Reactions and Properties

Oxalamide compounds participate in various chemical reactions, including acid-catalyzed rearrangements and formation of binuclear complexes. Mamedov et al. (2016) discussed a novel synthetic approach to oxalamides via rearrangement sequences, indicating the reactivity of such compounds in creating diverse derivatives (Mamedov et al., 2016). This reactivity is crucial in understanding the chemical properties of N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide.

Physical Properties Analysis

The physical properties of oxalamide derivatives can be characterized by their crystallization behaviors and interaction with light. For instance, the crystallization of bacterially synthesized poly(hydroxyalkanoate)s was enhanced by oxalamide compounds, indicating their role in modifying physical properties such as crystallization rate and temperature (Xu et al., 2017).

Scientific Research Applications

Metabolic Pathways and Bioactivation

Metabolites of HIV-1 Protease Inhibitors in Human Urine

L-735,524, a potent HIV-1 protease inhibitor, undergoes metabolic transformations leading to several significant metabolites identified in human urine. The study highlights the major pathways including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation, offering insights into the compound's bioactivation and elimination processes (Balani et al., 1995).

Novel Synthetic Approaches

Synthesis of Nitrogen-Containing Compounds

Oxime ethers derived from specific hydroxylamines serve as versatile intermediates for the asymmetric synthesis of a range of nitrogen-containing compounds. This includes amino acids, heterocyclic building blocks, and chiral receptors, demonstrating the compound's role in innovative synthetic routes (Moody, 2004).

Enzymatic Inhibition for Therapeutic Applications

Selective Aromatase Inhibition

Compounds acting as potent inhibitors of aromatase, such as 1-pentyl-3-(4-aminophenyl)pyrrolidine-2,5-dione, have been studied for their potential in lowering estrogen levels. This research is significant for therapeutic applications, particularly in the treatment of conditions like breast cancer, showcasing the compound's role in modulating hormone levels (Whomsley et al., 1993).

Discovery of Novel Compounds from Natural Sources

Pistacia Chinensis Derivatives

A study on Pistacia chinensis led to the discovery of a new N-phenyl-pyrrolidone derivative, highlighting the potential of natural sources in yielding novel compounds with possible therapeutic or biochemical applications (Liu et al., 2008).

Electrocatalytic Applications

Electrocatalytic Reactions Mediated by N-Oxyl Compounds

N-Oxyl compounds, such as TEMPO and PINO, have been widely utilized as catalysts for selective oxidation reactions. Their electrochemical properties enable a range of electrosynthetic applications, providing a basis for understanding their roles in redox reactions and catalysis (Nutting et al., 2018).

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-15-12-18(17-6-2-1-3-7-17)11-13-24-22(29)23(30)25-19-8-4-9-20(16-19)26-14-5-10-21(26)28/h1-4,6-9,16,18,27H,5,10-15H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKVGRBIRLAPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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